molecular formula C17H12O5 B1318533 [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid CAS No. 141113-49-7

[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B1318533
CAS No.: 141113-49-7
M. Wt: 296.27 g/mol
InChI Key: WNYVZBLBZWILFE-UHFFFAOYSA-N
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Future Directions

The future directions for research on “[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid” and similar compounds could involve further exploration of their synthesis methods and biological properties. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds could have potential applications in the development of new therapeutic agents .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted coumarin derivatives .

Mechanism of Action

The mechanism of action of [(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound can penetrate cell membranes and interact with intracellular targets, such as enzymes and receptors . It may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid is similar to other coumarin derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features and functional groups, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-oxo-3-phenylchromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-16(19)10-21-13-7-6-12-8-14(11-4-2-1-3-5-11)17(20)22-15(12)9-13/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYVZBLBZWILFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589656
Record name [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141113-49-7
Record name [(2-Oxo-3-phenyl-2H-1-benzopyran-7-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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